molecular formula C26H27NO B594105 (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 824960-64-7

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594105
CAS No.: 824960-64-7
M. Wt: 369.5 g/mol
InChI Key: NLUGKAUYCBHVKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 210 7-ethylnaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 7-ethyl-1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: JWH 210 7-ethylnaphthyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

JWH 210 7-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity and activity at these receptors lead to the modulation of neurotransmitter release, resulting in cannabimimetic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Uniqueness: JWH 210 7-ethylnaphthyl isomer is unique due to its positional isomerism, which can result in different pharmacological properties compared to its parent compound and other similar cannabinoids. The position of the ethyl side chain can influence the compound’s binding affinity and activity at cannabinoid receptors .

Properties

IUPAC Name

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUGKAUYCBHVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016887
Record name (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824960-64-7
Record name JWH-234
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-234
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB2V93QFR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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